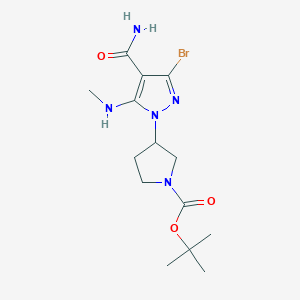

tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate (CAS: 2173637-18-6) is a brominated pyrazole-pyrrolidine hybrid compound with the molecular formula C₁₄H₂₂BrN₅O₃ and a molecular weight of 388.27 g/mol . It features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a pyrazole moiety bearing bromo, carbamoyl, and methylamino substituents. Commercial samples are available with purity ≥98% , though availability may vary regionally (e.g., shipped from China, the U.S., or Germany) .

Properties

IUPAC Name |

tert-butyl 3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BrN5O3/c1-14(2,3)23-13(22)19-6-5-8(7-19)20-12(17-4)9(11(16)21)10(15)18-20/h8,17H,5-7H2,1-4H3,(H2,16,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKULTXGCEFLBCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N2C(=C(C(=N2)Br)C(=O)N)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BrN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis of this compound generally involves a multi-step synthetic route combining:

- Construction of the pyrazole ring with appropriate substitution (bromo, carbamoyl, methylamino groups),

- Coupling of the substituted pyrazole to the pyrrolidine ring,

- Introduction of the tert-butyl carbamate protecting group on the pyrrolidine nitrogen.

Data Table: Summary of Preparation Conditions and Reagents

Research Findings and Analysis

- The tert-butyl carbamate group is critical for protecting the pyrrolidine nitrogen during synthesis and allows for selective deprotection under acidic conditions, facilitating further functionalization if needed.

- The bromo substituent on the pyrazole ring provides a reactive site for further cross-coupling reactions, enabling structural diversification in medicinal chemistry applications.

- The carbamoyl and methylamino groups contribute to hydrogen bonding and electronic properties that are important for biological activity and solubility.

- The stereochemistry at the 3-position of pyrrolidine (3S configuration) is maintained throughout synthesis, which is essential for the compound's biological function.

- Predicted physicochemical properties include a boiling point around 519 °C and density approximately 1.58 g/cm³, consistent with its molecular complexity and functional groups.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of primary amines.

Substitution: Formation of new pyrazole derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

In medicine, the compound’s potential pharmacological properties are of interest. It may be investigated for its activity against various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the pyrazole, pyrrolidine, and Boc-protected heterocycle families. Key differences in substituents, molecular weight, and applications are highlighted.

Pyrazole-Pyrrolidine Derivatives

Key Observations :

- The target compound’s bromo-carbamoyl-pyrazole moiety distinguishes it from analogs with pyridine (e.g., ) or fluorinated proline (e.g., ) cores. The bromine atom enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .

- Compared to the pyrazolo-pyridine derivative (MW 512.54), the target compound is lighter (MW 388.27), likely improving pharmacokinetic properties such as solubility .

Boc-Protected Amine Derivatives

Key Observations :

- The target compound’s bromo substituent provides a handle for further functionalization absent in simpler Boc-protected amines like tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate .

- Unlike the dual-Boc compound (MW 283.33), the target’s single Boc group simplifies deprotection steps in synthesis .

Hydrogen Bonding and Crystallography

The carbamoyl (-CONH₂) and methylamino (-NHCH₃) groups in the target compound enable hydrogen-bonding networks, critical for molecular recognition in crystal packing or target binding . Graph-set analysis (as per Etter’s rules) would predict R₂²(8) motifs for carbamoyl dimerization, contrasting with simpler amines lacking such motifs .

Biological Activity

tert-Butyl 3-(3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is a complex organic compound notable for its potential biological activities. This compound contains a pyrrolidine ring and a substituted pyrazole moiety, which contribute to its unique chemical properties and biological interactions. Its molecular formula is , with a molecular weight of approximately 388.27 g/mol .

Structural Features

The compound's structure includes:

- A pyrrolidine ring which may influence its interaction with biological targets.

- A bromine atom , enhancing its reactivity and potential biological interactions.

- A carbamoyl group that may play a role in enzyme interactions.

- A methylamino group , potentially affecting pharmacokinetics and binding affinity.

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity, particularly in pharmacological applications targeting diseases such as cancer and inflammatory conditions. The unique substitution pattern on the pyrazole ring is believed to impart distinct chemical and biological properties, making it valuable for drug development .

Potential Applications

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit specific cancer cell lines, potentially through mechanisms involving kinase inhibition or modulation of apoptosis pathways.

- Anti-inflammatory Properties : The structure may allow interaction with inflammatory mediators, providing potential therapeutic benefits in inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential efficacy of this compound:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study 1 | Pyrazole derivatives | Anticancer | Compounds showed IC50 values comparable to standard drugs like doxorubicin against HepG2 cells. |

| Study 2 | Thiazole-integrated analogues | Anticonvulsant | Certain derivatives displayed significant anticonvulsant properties with high efficacy in animal models. |

| Study 3 | Kinase inhibitors | Cancer treatment | Similar compounds demonstrated selective inhibition of EGFR, indicating potential for targeted cancer therapies. |

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound could act as a competitive inhibitor for key enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors may modulate signaling pathways critical for cell survival and growth.

Q & A

Q. What structural features of this compound influence its reactivity and bioactivity?

The compound’s unique substitution pattern on the pyrazole ring (3-bromo, 4-carbamoyl, 5-methylamino groups) and the pyrrolidine-tert-butyl carboxylate backbone are critical. The bromine atom enhances electrophilic reactivity, while the carbamoyl and methylamino groups facilitate hydrogen bonding with biological targets like enzymes or receptors. Stereochemistry (e.g., R/S configurations in analogs) also impacts binding affinity .

Key Structural Analog Comparison

| Compound Name | Structural Differences | Impact on Activity |

|---|---|---|

| (3S)-isomer | Stereochemical variation at pyrrolidine | Altered enzyme inhibition |

| (3R)-isomer | Opposite stereochemistry | Reduced binding affinity |

| Pyrazole derivatives | Substitutions at pyrazole positions | Variable solubility and target selectivity |

Q. What are the key steps in synthesizing this compound, and how can yield be optimized?

A multi-step route is typical:

- Step 1 : Functionalization of pyrrolidine with tert-butyl carboxylate.

- Step 2 : Coupling with a pre-synthesized pyrazole moiety (bromination, carbamoylation, methylamination).

- Step 3 : Purification via column chromatography or recrystallization. Yield optimization involves adjusting catalysts (e.g., Pd for cross-coupling), solvent polarity (acetonitrile vs. DCM), and reaction time .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirms regiochemistry of bromine and carbamoyl groups (e.g., H NMR for methylamino protons).

- Mass Spectrometry (MS) : Validates molecular weight (388.27 g/mol) and fragmentation patterns.

- HPLC : Assesses purity (>98%) and identifies stereoisomers .

Q. What biological targets or pathways are associated with this compound?

The compound interacts with enzymes (e.g., kinases) and receptors via its pyrazole and pyrrolidine motifs. Computational docking studies suggest binding to ATP pockets or allosteric sites, modulating pathways like apoptosis or inflammation .

Q. How does stereochemistry influence its pharmacological profile?

Stereoisomers (e.g., 3S vs. 3R) exhibit divergent bioactivity due to spatial alignment with target binding sites. For example, the (3S)-isomer shows higher inhibitory potency in kinase assays compared to the (3R)-form .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data between structurally similar analogs?

- Step 1 : Compare substituent electronic effects (e.g., bromine vs. nitro groups) using Hammett plots.

- Step 2 : Perform molecular dynamics simulations to assess binding stability.

- Step 3 : Validate with in vitro assays (e.g., IC measurements under standardized conditions) .

Q. What computational methods can predict optimal reaction conditions for novel derivatives?

- Quantum Chemical Calculations : Identify transition states for bromination or amidation steps.

- Machine Learning : Train models on existing reaction datasets (e.g., solvent/catalyst combinations) to predict yields.

- ICReDD Framework : Integrate computational and experimental data to narrow optimal conditions (e.g., temperature, solvent) .

Q. How to design selective modifications of the pyrazole ring without destabilizing the pyrrolidine core?

- Strategy 1 : Use protecting groups (e.g., Boc for pyrrolidine) during pyrazole functionalization.

- Strategy 2 : Employ mild coupling agents (e.g., EDC/HOBt) to preserve stereochemistry.

- Strategy 3 : Monitor reaction progress via in situ IR spectroscopy to avoid over-substitution .

Q. What mechanistic insights explain the compound’s interaction with hydrophobic vs. hydrophilic targets?

- Hydrophobic Targets : The tert-butyl group enhances membrane permeability, favoring interactions with lipid-rich domains (e.g., GPCRs).

- Hydrophilic Targets : The carbamoyl and methylamino groups form hydrogen bonds with polar residues in enzymes (e.g., catalytic lysines).

- Validation : Surface plasmon resonance (SPR) to measure binding kinetics in varied buffer conditions .

Q. How to assess the compound’s stability under physiological conditions for in vivo studies?

- Accelerated Stability Testing : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS.

- Metabolite Profiling : Use liver microsomes to identify major metabolic pathways (e.g., dealkylation of tert-butyl).

- Formulation Adjustments : Encapsulate in liposomes or PEGylate to enhance half-life .

Methodological Notes

- Data Contradictions : Always cross-validate experimental results with orthogonal techniques (e.g., SPR + ITC for binding assays).

- Stereochemical Purity : Use chiral HPLC or X-ray crystallography to confirm configurations .

- Reaction Optimization : Apply DoE (Design of Experiments) to systematically vary parameters (e.g., temperature, solvent ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.